Methyl (Z)-8-methylnon-6-enoate
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Overview
Description
Methyl (Z)-8-methylnon-6-enoate, also known as M8MNE, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is an ester that belongs to the family of pheromones, which are chemical substances that are secreted by organisms to attract or repel other organisms of the same species.
Mechanism Of Action
The mechanism of action of Methyl (Z)-8-methylnon-6-enoate is not fully understood, but it is believed to involve the activation of certain receptors in the target organism. In insects, Methyl (Z)-8-methylnon-6-enoate has been shown to activate olfactory receptors, which leads to the attraction or repulsion of the insect. In humans, Methyl (Z)-8-methylnon-6-enoate has been shown to inhibit the production of certain inflammatory cytokines, which can reduce inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of Methyl (Z)-8-methylnon-6-enoate are still being studied, but some research has shown that it can affect the behavior and physiology of certain organisms. In insects, Methyl (Z)-8-methylnon-6-enoate has been shown to affect mating behavior and reproductive success. In humans, Methyl (Z)-8-methylnon-6-enoate has been shown to reduce inflammation and inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using Methyl (Z)-8-methylnon-6-enoate in lab experiments include its high purity, low toxicity, and specific activity towards certain organisms. However, the limitations of using Methyl (Z)-8-methylnon-6-enoate in lab experiments include its high cost, limited availability, and potential variability in its synthesis.
Future Directions
The future directions for research on Methyl (Z)-8-methylnon-6-enoate include the development of more efficient and cost-effective synthesis methods, the identification of new applications in various fields, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl (Z)-8-methylnon-6-enoate.
In conclusion, Methyl (Z)-8-methylnon-6-enoate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the future.
Synthesis Methods
The synthesis of Methyl (Z)-8-methylnon-6-enoate involves the reaction between 8-methylnon-6-enoic acid and methanol in the presence of a catalyst. This reaction results in the formation of Methyl (Z)-8-methylnon-6-enoate, which is a colorless liquid with a fruity odor. The purity of the synthesized Methyl (Z)-8-methylnon-6-enoate can be determined by gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
Methyl (Z)-8-methylnon-6-enoate has been studied for its potential applications in various fields such as agriculture, pest control, and medicine. In agriculture, Methyl (Z)-8-methylnon-6-enoate has been found to attract certain species of insects, which can be used to monitor and control their populations. In pest control, Methyl (Z)-8-methylnon-6-enoate has been used as a lure to trap and kill insects, which can reduce the use of harmful pesticides. In medicine, Methyl (Z)-8-methylnon-6-enoate has been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
properties
CAS RN |
112375-42-5 |
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Product Name |
Methyl (Z)-8-methylnon-6-enoate |
Molecular Formula |
C₁₁H₂₀O₂ |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl (Z)-8-methylnon-6-enoate |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6- |
InChI Key |
VGNUXABWYPYWTB-VURMDHGXSA-N |
Isomeric SMILES |
CC(C)/C=C\CCCCC(=O)OC |
SMILES |
CC(C)C=CCCCCC(=O)OC |
Canonical SMILES |
CC(C)C=CCCCCC(=O)OC |
synonyms |
(Z)-8-Methyl-6-Nonenoic Acid Methyl Ester; (Z)-8-Methyl-6-nonenoic Acid Methyl Ester; 8-Methyl-cis-6-nonenoic Acid Methyl Ester; cis-8-Methyl-6-nonenoic Acid Methyl Ester |
Origin of Product |
United States |
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